N,N-diethyl-4-methylpiperidin-4-amine
Overview
Description
N,N-diethyl-4-methylpiperidin-4-amine is a synthetic organic compound belonging to the class of piperidine derivatives. It is a colorless liquid with a pungent odor and is commonly used as a precursor in the synthesis of various chemicals, including pesticides, pharmaceuticals, and explosives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-methylpiperidin-4-amine typically involves the reaction of 4-methylpiperidine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and requires an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100°C, and maintained for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous-flow processes. This method involves the use of a micro fixed-bed reactor packed with a catalyst, such as 5% Pt/C. The starting materials, including 4-methylpiperidine and diethylamine, are fed into the reactor, where they react under controlled temperature and pressure conditions. This process allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-Diethyl-4-methyl-4-piperidone.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and amines are often employed in substitution reactions.
Major Products Formed
Oxidation: N,N-Diethyl-4-methyl-4-piperidone.
Reduction: Various amine derivatives.
Substitution: Compounds with different nucleophilic groups replacing the diethylamine group.
Scientific Research Applications
N,N-diethyl-4-methylpiperidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of pesticides and explosives.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-4-piperidinamine
- N,N-Dimethyl-4-piperidinamine
- N,N-Diethyl-4-methylpiperidone
Uniqueness
N,N-diethyl-4-methylpiperidin-4-amine is unique due to its specific structural features, such as the presence of both diethylamine and methyl groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
N,N-diethyl-4-methylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-4-12(5-2)10(3)6-8-11-9-7-10/h11H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNJJEHJBBOBND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1(CCNCC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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